3-Ethenyl-3,7-dimethyloct-6-en-2-ol 3-Ethenyl-3,7-dimethyloct-6-en-2-ol
Brand Name: Vulcanchem
CAS No.: 57813-24-8
VCID: VC19566508
InChI: InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3
SMILES:
Molecular Formula: C12H22O
Molecular Weight: 182.30 g/mol

3-Ethenyl-3,7-dimethyloct-6-en-2-ol

CAS No.: 57813-24-8

Cat. No.: VC19566508

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

3-Ethenyl-3,7-dimethyloct-6-en-2-ol - 57813-24-8

Specification

CAS No. 57813-24-8
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
IUPAC Name 3-ethenyl-3,7-dimethyloct-6-en-2-ol
Standard InChI InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3
Standard InChI Key OBYJLRTUJBXVCV-UHFFFAOYSA-N
Canonical SMILES CC(C(C)(CCC=C(C)C)C=C)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 3-ethenyl-3,7-dimethyloct-6-en-2-ol, delineates its structure:

  • A hydroxyl (-OH) group at position 2.

  • A terminal ethenyl (-CH=CH₂) group at position 3.

  • Methyl (-CH₃) groups at positions 3 and 7.

  • A double bond between carbons 6 and 7.

This configuration creates a stereochemically complex molecule with potential for both cis and trans isomerism at the ethenyl and enol sites. The molecular formula, C₁₂H₂₂O, corresponds to a molecular weight of 182.30 g/mol, calculated as:

MW=(12×12.01)+(22×1.008)+16.00=182.30g/mol.\text{MW} = (12 \times 12.01) + (22 \times 1.008) + 16.00 = 182.30 \, \text{g/mol}.

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from analogs:

Property3-Ethenyl-3,7-dimethyloct-6-en-2-ol*3,7-Dimethyloct-6-en-2-ol Ethyl Citronellol
Boiling Point (°C)~220–240†214–216250–270
SolubilityLow in water; soluble in ethanolPartially soluble in waterInsoluble in water
LogP (Octanol-Water)~3.5–4.0‡3.24.1
*Predicted using group contribution methods; †Estimated via analogy; ‡Calculated using ChemAxon.

The ethenyl group enhances hydrophobicity compared to saturated analogs, reducing aqueous solubility. The hydroxyl group enables hydrogen bonding, moderating volatility relative to esters like 3,7-dimethyloct-6-en-2-yl formate .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are theorized based on terpene alcohol synthesis:

  • Ethynylation of Methylheptenone:
    Reacting methylheptenone with acetylene in the presence of KOH/NH₃ yields the tertiary alcohol via nucleophilic addition. This method mirrors the synthesis of 3,7-dimethyloct-6-en-2-ol , albeit with modified starting materials.

  • Isomerization-Hydrogenation (Analogous to ):
    Starting from ethyl linalool, acid-catalyzed isomerization produces ethyl geraniol/nerol intermediates, which undergo selective hydrogenation to saturate specific double bonds. For example, VO(OSiPh₃)₃ catalysts in toluene at reflux (110°C) achieve equilibrium mixtures of isomers .

Industrial Manufacturing

Continuous flow reactors optimize yield and purity by maintaining precise temperature and pressure conditions. Key parameters include:

  • Residence Time: 10–30 minutes to prevent side reactions.

  • Catalyst Loading: 0.5–2.0 mol% transition metal catalysts (e.g., Pd/C for hydrogenation).

  • Product Isolation: Distillation or wiped-film evaporation removes byproducts like unreacted acetylene or oligomers.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids. For example:

3-Ethenyl-3,7-dimethyloct-6-en-2-olKMnO4,H2SO43-Ethenyl-3,7-dimethyloct-6-en-2-one.\text{3-Ethenyl-3,7-dimethyloct-6-en-2-ol} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{3-Ethenyl-3,7-dimethyloct-6-en-2-one}.

This reactivity parallels that of 3,7-dimethyloct-6-en-2-ol, which oxidizes to its corresponding ketone under similar conditions .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) saturates the 6-en double bond, yielding 3-ethenyl-3,7-dimethyloctan-2-ol. The ethenyl group may remain intact unless harsh conditions (e.g., high pressure) are applied.

Substitution Reactions

The hydroxyl group can be replaced with halogens using reagents like SOCl₂ or PBr₃:

3-Ethenyl-3,7-dimethyloct-6-en-2-olSOCl23-Ethenyl-3,7-dimethyloct-6-en-2-chloride.\text{3-Ethenyl-3,7-dimethyloct-6-en-2-ol} \xrightarrow{\text{SOCl}_2} \text{3-Ethenyl-3,7-dimethyloct-6-en-2-chloride}.

This reaction is critical for synthesizing agrochemical intermediates.

Applications in Industry and Research

Fragrance and Flavor Industry

The compound’s woody, citrus-like aroma—derived from its terpene backbone—makes it a candidate for perfumes and food flavoring. Ethyl citronellol analogs exhibit similar olfactory profiles and are used in consumer products .

Biomedical Applications

Terpene alcohols demonstrate antimicrobial and anti-inflammatory activity. While direct evidence for this compound is lacking, structural analogs inhibit Staphylococcus aureus growth (MIC ~50 µg/mL) , suggesting potential utility in topical antiseptics.

Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of sesquiterpenes and diterpenes. Its ethenyl group participates in Diels-Alder reactions, enabling cycloaddition-based strategies for natural product synthesis.

Mechanistic Insights: Biological Interactions

The compound’s bioactivity likely stems from:

  • Hydrogen Bonding: The hydroxyl group interacts with enzyme active sites (e.g., cyclooxygenase-2 in inflammation pathways).

  • Hydrophobic Interactions: The branched alkyl chain integrates into lipid bilayers, disrupting microbial membranes.

  • Electrophilic Reactivity: The ethenyl group may undergo Michael addition with cellular thiols, modulating redox signaling.

Comparative Analysis with Structural Analogs

Functional Group Impact

  • 3,7-Dimethyloct-6-en-2-ol : Lacks the ethenyl group, reducing steric hindrance and increasing oxidation rates.

  • Ethyl Citronellol : The ethyl chain enhances volatility, making it preferable in aerosol-based fragrances.

Reactivity Trends

ReactionThis Compound3,7-Dimethyloct-6-en-2-ol
Oxidation (CrO₃)Slow (steric hindrance)Fast
Hydrogenation (H₂/Pd-C)Selective at C6–C7Full saturation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator